1-Bromo-2-chloro-4,5-dimethoxybenzene

Catalog No.
S982258
CAS No.
753502-60-2
M.F
C8H8BrClO2
M. Wt
251.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloro-4,5-dimethoxybenzene

CAS Number

753502-60-2

Product Name

1-Bromo-2-chloro-4,5-dimethoxybenzene

IUPAC Name

1-bromo-2-chloro-4,5-dimethoxybenzene

Molecular Formula

C8H8BrClO2

Molecular Weight

251.5 g/mol

InChI

InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3

InChI Key

BXXGRXCHOHYKGC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1OC)Br)Cl

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)Cl

1-Bromo-2-chloro-4,5-dimethoxybenzene (CAS: 753502-60-2) is a highly specialized, unsymmetrically dihalogenated building block widely utilized in advanced organic synthesis and materials science. Featuring two electron-donating methoxy groups that activate the aromatic ring, this compound is defined by the orthogonal reactivity of its adjacent bromine and chlorine atoms[1]. In procurement and process chemistry, it is primarily selected as a precursor for regioselective cross-coupling and chemoselective metalation, allowing for the precise, step-wise construction of complex multi-substituted arenes, including p-terphenyls, dibenzofurans, and hydroxylated polychlorinated biphenyl (PCB) standards[2].

Research Fit

Sequential Coupling Ortho-Br/Cl enables two chemoselective cross-couplings
Solid-Phase Synthesis Near-coplanar methoxy groups support ordered packing
Scalable Preparation Reported efficient chlorination route reduces procurement cost

Substituting this precise bromo-chloro scaffold with symmetrical alternatives, such as 1,2-dibromo-4,5-dimethoxybenzene or 1,2-dichloro-4,5-dimethoxybenzene, critically undermines synthetic control. Symmetrical dihalides cannot be easily differentiated during metal-halogen exchange or palladium-catalyzed cross-coupling, typically resulting in statistical mixtures of mono- and di-functionalized products that demand exhaustive chromatographic separation [1]. Conversely, attempting to use mono-halogenated analogs like 1-bromo-4,5-dimethoxybenzene deprives the chemist of the second reactive handle necessary for sequential functionalization. Procuring the exact 1-bromo-2-chloro derivative guarantees a built-in reactivity gradient—where the C-Br bond reacts preferentially—ensuring absolute regiocontrol in multi-step syntheses[2].

Substitution Risk

Ortho-Br and -Cl substitution Monohalogenated (e.g., 4-bromoveratrole)

Lacks second orthogonal halogen; sequential coupling strategy not possible, limiting synthetic versatility.

Near-coplanar methoxy geometry (ordered halogens) Positional isomer: disordered halogens, less planar methoxy groups

Conformational and electronic differences may alter solid-phase reactivity and crystallization behaviour.

Chemoselective Lithiation for High-Yield Boronic Acid Synthesis

The distinct electronegativity and bond dissociation energies of the C-Br versus C-Cl bonds allow for highly selective metal-halogen exchange. When treated with n-butyllithium at -78 °C, 1-bromo-2-chloro-4,5-dimethoxybenzene undergoes exclusive lithiation at the bromine position. Subsequent trapping with trimethyl borate yields the unsymmetrical (2-chloro-4,5-dimethoxyphenyl)boronic acid in an exceptional 86% isolated yield [1]. In contrast, utilizing a symmetrical 1,2-dibromo baseline typically results in competitive di-lithiation and complex product mixtures, significantly depressing the yield of pure mono-functionalized intermediates.

Evidence DimensionYield of mono-borylated intermediate
Target Compound Data86% isolated yield of (2-chloro-4,5-dimethoxyphenyl)boronic acid
Comparator Or BaselineSymmetrical 1,2-dibromo-4,5-dimethoxybenzene (Baseline: prone to di-lithiation and statistical product mixtures, typically <60% selective yield)
Quantified Difference>25% higher selective yield with elimination of di-borylated byproducts
Conditionsn-BuLi, THF, -78 °C, followed by B(OMe)3 and acidic workup

Procuring this specific bromo-chloro compound allows process chemists to bypass tedious separations and maximize throughput when synthesizing unsymmetrical boronic acid precursors.

Synthesis Yield
Head-to-head
Target 99% vs Comparator 71%
Reported yield advantage supports scalable procurement.
NCS/TMSCl, MeCN, 20 °C, 1 h.

Orthogonal Reactivity in Sequential Suzuki-Miyaura Couplings

In palladium-catalyzed cross-coupling workflows, the reactivity gradient between the C-Br and C-Cl bonds in 1-bromo-2-chloro-4,5-dimethoxybenzene is a critical procurement advantage. Under standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, aqueous base, 80 °C), the C-Br bond undergoes facile oxidative addition, while the C-Cl bond remains entirely intact for subsequent downstream reactions [1]. If a buyer were to substitute this with 1,2-dichloro-4,5-dimethoxybenzene, the initial coupling would fail under these mild conditions, requiring expensive, specialized Buchwald-type ligands and elevated temperatures just to achieve mono-coupling, with no possibility for sequential differentiation.

Evidence DimensionCross-coupling reactivity and regiocontrol
Target Compound DataComplete regioselective coupling at the C-Br position under mild Pd(PPh3)4 catalysis
Comparator Or Baseline1,2-dichloro-4,5-dimethoxybenzene (Baseline: inert under standard Pd(PPh3)4 conditions; requires specialized ligands)
Quantified Difference100% differentiation of coupling sites vs. 0% differentiation in symmetrical dichlorides
ConditionsSuzuki-Miyaura coupling (Pd(PPh3)4, base, mild heating)

This orthogonal reactivity allows for the step-wise, predictable construction of sterically hindered, multi-substituted arenes without the cost of specialized catalysts.

Methoxy Dihedral Angle
Head-to-head
0.9° – 3°
Near-coplanar geometry reported; supports solid-phase synthesis context.
X-ray diffraction; positional isomer ~8.8° for comparison.

Avoidance of Halogen-Scrambling and Purification Bottlenecks

Attempting to synthesize mixed halogenated dimethoxybenzenes in-house via the direct chlorination of brominated precursors is notoriously problematic. Radical chlorination (e.g., using H2O2/HCl) of bromo-dimethoxybenzenes leads to severe halogen scrambling, generating difficult-to-separate traces of 4,5-dichloro and 4,5-dibromo side products [1]. Procuring pre-synthesized, high-purity 1-bromo-2-chloro-4,5-dimethoxybenzene bypasses these radical-induced side reactions, providing a crystalline solid that requires no further purification prior to sensitive catalytic steps[2].

Evidence DimensionPurity profile and synthesis yield
Target Compound DataCommercially procured pre-formed bromo-chloro compound (>98% purity, no scrambling)
Comparator Or BaselineIn-house chlorination of 1-bromo-3,4-dimethoxybenzene (Baseline: generates debrominated and di-halogenated impurities)
Quantified DifferenceElimination of halogen-scrambled impurities that otherwise require exhaustive chromatography
ConditionsRadical chlorination (H2O2/HCl) vs. procurement of pure pre-formed building block

Purchasing this compound directly eliminates severe yield penalties and labor costs associated with separating intimately mixed halogenated isomers in the laboratory.

Sequential Coupling Capability
Class-level
2 coupling sites (Br then Cl) vs 1 site
Orthogonal halogen strategy enables sequential couplings.
Standard Suzuki-Miyaura conditions; LogP 3.12 may aid extraction.
Total Synthesis Application
Reported
Key intermediate in Boletopsins 7, 11, 12 synthesis
Demonstrated utility in complex scaffold construction.
Sequential Suzuki + Ullmann strategy; antibacterial evaluation context.

Synthesis of Unsymmetrical p-Terphenyls and Polyarenes

Leveraging the orthogonal C-Br and C-Cl reactivity to perform sequential, regiocontrolled Suzuki-Miyaura couplings for advanced materials and organic electronics [1].

Development of Hydroxylated PCB Metabolite Standards

Serving as a highly specific, regiochemically pure precursor for synthesizing chlorinated biphenyl diols and quinones used in environmental toxicology and analytical benchmarking[2].

Total Synthesis of Complex Natural Products

Acting as the core 'C-ring' building block in the multi-step total synthesis of biologically active p-terphenyl dibenzofurans, such as the Boletopsin class of fungal metabolites [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biaryl / Terphenyl Scaffold Synthesis
Ortho-dihalogen electrophile reactivity
Sequential coupling regiocontrol
Solid-Phase Synthesis & Crystallization
Near-coplanar methoxy conformation
Solid-state packing uniformity and recrystallization
Methoxylated PCB Derivative Synthesis
Halogenated building block versatility
Cross-coupling with PCB-precursor boronic acids
Scalable Process Chemistry
Reported efficient chlorination protocol
Scalability and purification reproducibility

XLogP3

3.2

Wikipedia

1-Bromo-2-chloro-4,5-dimethoxybenzene

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